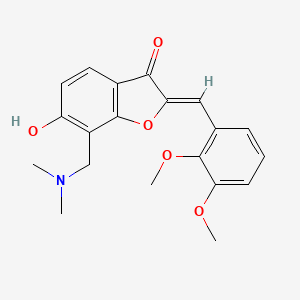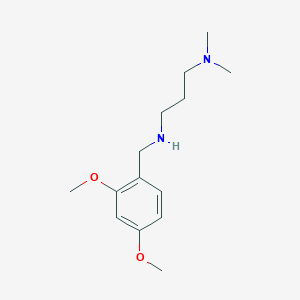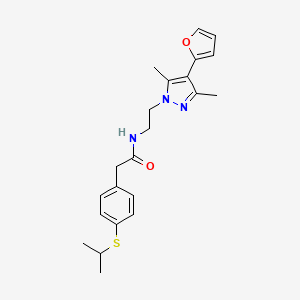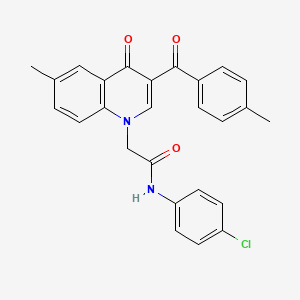
Di-t-butylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-t-butylmethylsilane is a chemical compound with the molecular formula C9H22Si . It is also known by other names such as Bis (1,1-dimethylethyl)methylsilane and Methyl [bis (2-methyl-2-propanyl)]silane .
Synthesis Analysis
The synthesis of this compound involves the reaction of Dichloromethylsilane with tert.-butyl lithium in pentane under an inert atmosphere . The reaction conditions include a temperature of 20°C for 48 hours .
Molecular Structure Analysis
This compound has a molecular weight of 158.357 Da and a mono-isotopic mass of 158.149078 Da . It has no H bond acceptors or donors, and two freely rotating bonds .
Physical And Chemical Properties Analysis
This compound has a boiling point of 148.2±9.0 °C at 760 mmHg and a vapor pressure of 5.4±0.3 mmHg at 25°C . Its flash point is 35.6±14.0 °C . It has an ACD/LogP of 4.52 and an ACD/LogD (pH 7.4) of 4.48 .
Applications De Recherche Scientifique
Protective Groups in Organic Synthesis
Di-t-butylmethylsilane and its derivatives, such as alkoxyallylsilanes, have been investigated for their potential as protective groups in organic synthesis. The hydrolytic stability of allyl-t-butylmethylsilyl groups was found to be greater than that of other silyl groups, indicating its utility in protecting alcohol functionalities during synthetic procedures. These groups were subjected to acidic hydrolysis under various conditions, and the regioselectivity and stability of the resulting compounds were analyzed, highlighting the potential of this compound derivatives in complex organic synthesis (Balduzzi & Brook, 2000).
Steric Effects in Ionic Hydrogenation
The steric effects of this compound derivatives were studied in the ionic hydrogenation processes. The research focused on the hydrosilane reduction of substituted di(1-adamantyl)benzyl cations, indicating that the structure of the substituent and the hydrosilane used can significantly influence the reaction outcome, providing insights into the subtle interplay between molecular structure and chemical reactivity (Lomas & Vaissermann, 2010).
Formation of Digermenes from Disilenes
In a fascinating chemical transformation, this compound derivatives were used to synthesize digermenes from disilenes. This process involved an unexpected reaction leading to the formation of novel compounds with unique structural and bonding characteristics. The study provided valuable insights into the chemistry of group 14 elements and highlighted the potential of this compound derivatives in synthesizing complex inorganic compounds (Lee et al., 2003).
Understanding Si-O Bonding in Permethylated Siloxanes
Research on permethylated siloxanes, which often involve this compound structures, has shed light on the nature of Si-O bonding. The study used computational methods to analyze the structural and bonding characteristics of Si-O linkages, providing insights into the fundamental aspects of silicone polymer chemistry. This research is crucial for understanding and improving the properties of silicone-based materials used in various industrial and environmental applications (Weinhold & West, 2013).
Polysilane Stability and Light Emission in LEDs
This compound derivatives have also been studied in the context of polysilane stability, particularly concerning their use in light-emitting diodes (LEDs). The research investigated the relative stability and light emission properties of different polysilanes, providing insights into the factors influencing the performance and longevity of polysilane-based LEDs (Sharma et al., 2005).
Safety and Hazards
Propriétés
InChI |
InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWBVGUSBRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297711 |
Source


|
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56310-20-4 |
Source


|
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)

![N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline](/img/structure/B2793021.png)
![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)


![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)
![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)
![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide](/img/structure/B2793034.png)



![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)